(R, R)-rel-2-Benzyloxycarbonyl-1-(tetrahydro-5-oxo-2-furanyl)-2(1H)-Isoquinoline (R, R)-rel-2-Benzyloxycarbonyl-1-(tetrahydro-5-oxo-2-furanyl)-2(1H)-Isoquinoline
Brand Name: Vulcanchem
CAS No.: 335158-33-3
VCID: VC0052616
InChI: InChI=1S/C21H19NO4/c23-19-11-10-18(26-19)20-17-9-5-4-8-16(17)12-13-22(20)21(24)25-14-15-6-2-1-3-7-15/h1-9,12-13,18,20H,10-11,14H2
SMILES: C1CC(=O)OC1C2C3=CC=CC=C3C=CN2C(=O)OCC4=CC=CC=C4
Molecular Formula: C21H19NO4
Molecular Weight: 349.4 g/mol

(R, R)-rel-2-Benzyloxycarbonyl-1-(tetrahydro-5-oxo-2-furanyl)-2(1H)-Isoquinoline

CAS No.: 335158-33-3

Reference Standards

VCID: VC0052616

Molecular Formula: C21H19NO4

Molecular Weight: 349.4 g/mol

(R, R)-rel-2-Benzyloxycarbonyl-1-(tetrahydro-5-oxo-2-furanyl)-2(1H)-Isoquinoline - 335158-33-3

CAS No. 335158-33-3
Product Name (R, R)-rel-2-Benzyloxycarbonyl-1-(tetrahydro-5-oxo-2-furanyl)-2(1H)-Isoquinoline
Molecular Formula C21H19NO4
Molecular Weight 349.4 g/mol
IUPAC Name benzyl 1-(5-oxooxolan-2-yl)-1H-isoquinoline-2-carboxylate
Standard InChI InChI=1S/C21H19NO4/c23-19-11-10-18(26-19)20-17-9-5-4-8-16(17)12-13-22(20)21(24)25-14-15-6-2-1-3-7-15/h1-9,12-13,18,20H,10-11,14H2
Standard InChIKey HXIQRZPSACSSGU-UHFFFAOYSA-N
SMILES C1CC(=O)OC1C2C3=CC=CC=C3C=CN2C(=O)OCC4=CC=CC=C4
Canonical SMILES C1CC(=O)OC1C2C3=CC=CC=C3C=CN2C(=O)OCC4=CC=CC=C4
Synonyms (R)-rel-Benzyl 1-((R)-rel-5-Oxotetrahydrofuran-2-yl)isoquinoline-2(1H)-carboxylate; 1-(Tetrahydro-5-oxo-2-furanyl)-2(1H)-isoquinolinecarboxylic Acid Phenylmethyl Ester
PubChem Compound 18768644
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator